![molecular formula C12H17N3O B3023067 N-(3-methylphenyl)piperazine-1-carboxamide CAS No. 897359-63-6](/img/structure/B3023067.png)
N-(3-methylphenyl)piperazine-1-carboxamide
Overview
Description
N-(3-methylphenyl)piperazine-1-carboxamide, also known as MPPC, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the piperazine family of compounds, which are cyclic amines with two nitrogen atoms in the ring. MPPC has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of Piperazine Derivatives
“N-(3-methylphenyl)piperazine-1-carboxamide” could potentially be used in the synthesis of various piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for the synthesis of these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Anti-tubercular Agents
Piperazine derivatives, such as “N-(3-methylphenyl)piperazine-1-carboxamide”, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Some of these compounds exhibited significant activity against Mycobacterium tuberculosis .
Molecular Docking Studies
Molecular docking studies can be performed with “N-(3-methylphenyl)piperazine-1-carboxamide” and its derivatives . These studies can reveal the molecular interactions of the derivatized conjugates, indicating their suitability for further development .
Mechanism of Action
Target of Action
It’s worth noting that piperazine compounds, which this molecule is a derivative of, are known to have anthelmintic action, generally paralyzing parasites .
Mode of Action
Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
Related compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the host, and the susceptibility of the target organism .
properties
IUPAC Name |
N-(3-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-3-2-4-11(9-10)14-12(16)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKPDRKCDSFKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588112 | |
Record name | N-(3-Methylphenyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
897359-63-6 | |
Record name | N-(3-Methylphenyl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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